molecular formula C20H20N4O3 B611964 Ganetespib CAS No. 888216-25-9

Ganetespib

货号 B611964
CAS 编号: 888216-25-9
分子量: 364.4
InChI 键: RVAQIUULWULRNW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ganetespib, also known as STA-9090, is a unique resorcinolic triazolone inhibitor of Hsp90 . It exhibits potent antitumor activity and a superior safety profile for cancer therapy . It has shown robust anticancer activity against a broad variety of tumor cell lines .


Molecular Structure Analysis

Ganetespib structurally consists of a resorcinol moiety and a triazolone core . It belongs to the class of organic compounds known as aryl 1,2,4-triazolones . These are aromatic heterocyclic compounds containing a 1,2,4-triazolone moiety that is substituted at the 5-position with an aryl group .


Chemical Reactions Analysis

Ganetespib exhibits potent in vitro cytotoxicity in a range of solid and hematologic tumor cell lines . It rapidly induces the degradation of known Hsp90 client proteins . It has displayed superior potency to the ansamycin inhibitor 17-allylamino-17-demethoxygeldanamycin (17-AAG), and exhibited sustained activity even with short exposure times .


Physical And Chemical Properties Analysis

Ganetespib has a molecular weight of 364.4 . It is relatively hydrophobic, with a cLogP value of 3.3 . It exhibits competitive binding for the ATP pocket at the N-terminus of Hsp90 .

科学研究应用

Cancer Therapy

Ganetespib is a potential cancer therapy that has shown promise in preclinical tests against various cancers . It works by inhibiting HSP90 activity, which is upregulated in cancer and protects several client proteins from degradation . These client proteins include the estrogen receptor (ER), epidermal growth factor receptor (EGFR), insulin-like growth factor-1 receptor (IGF-1R), human epidermal growth factor receptor 2 (HER-2), and cytokine receptors .

Lung Cancer Treatment

Ganetespib has shown strong activity towards lung cancer . It has been found to cause apoptosis and growth arrest in lung cancer cells . In a Phase IIb global, randomized, multi-center study of ganetespib in combination with docetaxel in lung adenocarcinoma patients, a favorable safety profile as well as meaningful improvements in overall survival have been observed .

Prostate Cancer Treatment

Ganetespib has also shown promise in preclinical tests against prostate cancer . It causes apoptosis and growth arrest in prostate cancer cells .

Leukemia Treatment

Ganetespib is being tested against leukemia . It has been found to cause apoptosis and growth arrest in leukemia cells .

Breast Cancer Treatment

Ganetespib has shown strong activity towards breast cancer . It is being tested in phase II clinical trials as a first-line therapy for metastatic breast cancer .

Gastric Cancer Treatment

Ganetespib has shown strong activity towards gastric cancer . It has been found to cause apoptosis and growth arrest in gastric cancer cells .

Acute Myeloid Leukemia Treatment

Ganetespib has shown strong activity towards acute myeloid leukemia . It has been found to cause apoptosis and growth arrest in these cancer cells .

Sensitizer to Hyperthermia-Based Cancer Treatments

Ganetespib has been evaluated as a sensitizer to hyperthermia-based cancer treatments . Hyperthermia boosts the effects of radio- and chemotherapy regimens, but its clinical potential is hindered by the ability of (cancer) cells to activate a protective mechanism known as the heat stress response . Ganetespib, by inhibiting HSP90, can potentially improve the efficacy of hyperthermia-based therapies .

作用机制

Target of Action

Ganetespib is a potent second-generation inhibitor of heat-shock protein 90 (Hsp90) . Hsp90 is a molecular chaperone that regulates the posttranslational folding, stability, and function of its protein substrates, many of which play critical roles in cell growth, differentiation, and survival . These client proteins include the estrogen receptor (ER), epidermal growth factor receptor (EGFR), insulin-like growth factor-1 receptor (IGF-1R), human epidermal growth factor receptor 2 (HER-2), and cytokine receptors .

Mode of Action

Ganetespib exhibits competitive binding for the ATP pocket at the N-terminus of Hsp90 . This interaction disrupts the association of Hsp90 with its co-chaperone, p23, more potently than other inhibitors . The inhibition of Hsp90 activity by ganetespib results in the degradation of these client proteins .

Biochemical Pathways

The diminution of the degradation of these client proteins activates different signaling pathways, such as the PI3K/Akt/NF-κB, Raf/MEK/ERK, and JAK/STAT3 pathways . These pathways contribute to hallmarks of cancer, such as self-sufficiency in growth signaling, an insensitivity to anti-growth signals, the evasion of apoptosis, persistent angiogenesis, tissue invasion and metastasis, and an unbounded capacity for replication .

Pharmacokinetics

Ganetespib is rapidly eliminated from plasma and normal tissues but is maintained in tumor with a half-life of 58.3 hours . Parameters included the maximum concentration (C max), area under the plasma concentration versus time curve (AUC), time of maximum concentration (T max), and terminal elimination half-life (t 1/2) .

Result of Action

Ganetespib has shown robust anticancer activity against a broad variety of tumor cell lines where exposure resulted in the degradation of many well-known Hsp90 client proteins . It has been found to cause apoptosis and growth arrest in these cancer cells .

Action Environment

Ganetespib was efficiently distributed throughout tumor tissue, including hypoxic regions >150 μm from the microvasculature, to inhibit proliferation and induce apoptosis . After a single dose, reexpression of mutant egfr occurred by 72 hours, correlating with reversal of antiproliferative and proapoptotic effects . Therefore, the environment in which Ganetespib operates can influence its action, efficacy, and stability.

未来方向

Ganetespib is currently in clinical trials for a number of human cancers . It has shown promise in preclinical tests against various cancers, including lung cancer, prostate cancer, and leukemia . It is being tested in phase II clinical trials as a first-line therapy for metastatic breast cancer . The future of Ganetespib looks promising, with potential broad application for a variety of human malignancies .

属性

IUPAC Name

3-(2,4-dihydroxy-5-propan-2-ylphenyl)-4-(1-methylindol-5-yl)-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-11(2)14-9-15(18(26)10-17(14)25)19-21-22-20(27)24(19)13-4-5-16-12(8-13)6-7-23(16)3/h4-11,25-26H,1-3H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAQIUULWULRNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401025663
Record name 5-(2,4-Dihydroxy-5-(1-methylethyl)phenyl)-4-(1-methyl-1H-indol-5-yl)-2,4-dihydro-3H- 1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

888216-25-9
Record name Ganetespib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0888216259
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ganetespib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12047
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-(2,4-Dihydroxy-5-(1-methylethyl)phenyl)-4-(1-methyl-1H-indol-5-yl)-2,4-dihydro-3H- 1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dihydro-5-[2,4-dihydroxy-5-isopropylphenyl]-4-(1-methyl-1H-indol-5-yl)-3H-1,2,4-triazol-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GANETESPIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E8412Y946
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

A: Ganetespib is a small molecule inhibitor of heat shock protein 90 (Hsp90). [, ] It binds to the ATP-binding pocket of Hsp90, preventing the chaperone from binding ATP and adopting the conformation required for its function. [, ] Hsp90 is essential for the proper folding, stability, and function of hundreds of client proteins, many of which are involved in oncogenesis. [, , , ] By inhibiting Hsp90, ganetespib promotes the degradation of these client proteins, ultimately disrupting multiple oncogenic signaling pathways. [, , , , , , , , , , , , , ] These pathways include those involved in proliferation, survival, angiogenesis, cell cycle regulation, and DNA damage repair. [, , , , , ]

ANone: The provided scientific research does not delve into the specific spectroscopic data of Ganetespib. For detailed information on its molecular formula and weight, it is recommended to refer to publicly available chemical databases like PubChem or ChemSpider.

ANone: The provided research primarily focuses on the biological activity and therapeutic potential of Ganetespib. Information regarding its material compatibility, stability under various conditions, and performance in non-biological applications is not discussed.

A: Ganetespib is not described as possessing catalytic properties. Its mechanism of action revolves around inhibiting the chaperone function of Hsp90, not catalyzing chemical reactions. [, ] The research highlights its selectivity for cancer cells due to their reliance on Hsp90 for the stability of oncogenic proteins. [, ]

ANone: The provided research abstracts do not explicitly mention the use of computational chemistry, simulations, or QSAR models in the development or study of Ganetespib.

A: While the provided research confirms Ganetespib's classification as a "resorcinolic triazolone inhibitor," [, ] specific details on SAR studies and the impact of structural modifications are not discussed.

ANone: Information on the stability of Ganetespib under various conditions and specific formulation strategies is not elaborated upon in the provided research abstracts.

ANone: The provided research abstracts, being primarily focused on preclinical and early clinical findings, do not delve into the specifics of SHE (Safety, Health, and Environment) regulations, compliance, or risk minimization strategies related to Ganetespib.

A: Research indicates that Ganetespib is rapidly eliminated from plasma and normal tissues, but displays a longer half-life in tumor tissues, supporting a once-weekly dosing schedule. [] The compound effectively inhibits tumor growth in various preclinical models, both as a single agent and in combination with other therapies. [, , , , , , , , ] More detailed information on ADME is not provided in the abstracts.

A: Extensive preclinical studies have investigated Ganetespib's efficacy using in vitro cell-based assays and in vivo animal models. [, , , , , , , , ] These studies demonstrated its activity against a wide range of cancer types, including breast cancer, lung cancer, melanoma, and colorectal cancer. [, , , , , , , , , , , , , , ] Several clinical trials have been conducted to evaluate Ganetespib as a single agent or in combination with chemotherapy in various cancer types. [, , , , , , , , , , , ] While some trials showed promising early results, including tumor shrinkage and improved progression-free survival, a Phase III trial in lung cancer was halted early due to futility. [, ]

ANone: The provided research abstracts do not mention specific drug delivery or targeting strategies employed with Ganetespib.

A: Research suggests that patients with higher expression of the drug-metabolizing enzyme UDP-glucuronosyltransferase 1A (UGT1A) may be more likely to develop resistance to Ganetespib. [] Elevated lactate dehydrogenase (LDH) levels have also been investigated as a potential biomarker of response. [] Further research is needed to identify reliable biomarkers for predicting efficacy, monitoring response, and identifying potential adverse effects.

A: Several analytical techniques have been employed in Ganetespib research, including Western blotting for assessing client protein degradation, cell viability assays for determining IC50 values, flow cytometry for cell cycle analysis, and reverse phase protein array (RPPA) for studying signaling pathway modulation. [, , , , , , , , , , , ] Additionally, isotope labeling and LC-MS/MS have been used to determine Hsp90 occupancy by ganetespib in cancer cells. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。